N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a quinoline ring, a methoxyphenyl group, and a chloro-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using anisole and an appropriate alkylating agent.
Formation of the Chloro-fluorophenyl Group: This group can be synthesized through halogenation reactions, where chlorine and fluorine atoms are introduced to the phenyl ring.
Coupling Reactions: The final step involves coupling the synthesized intermediates through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dehalogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic properties. It could be a candidate for drug development, particularly if it exhibits bioactivity against specific targets.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA Intercalation: The quinoline ring might intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide: can be compared to other acetamides with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. The presence of both chloro and fluoro substituents on the phenyl ring, along with the methoxy group on the quinoline ring, imparts distinct reactivity and potential bioactivity.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O3/c1-30-17-9-6-15(7-10-17)22-13-23(18-4-2-3-5-21(18)28-22)31-14-24(29)27-16-8-11-20(26)19(25)12-16/h2-13H,14H2,1H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAUMWIMKNZVCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.